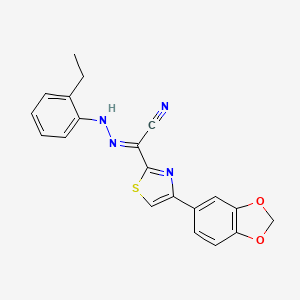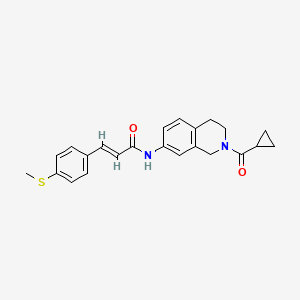
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-N-(2-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(4-(methylthio)phenyl)acrylamide is a useful research compound. Its molecular formula is C23H24N2O2S and its molecular weight is 392.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Functionalization
Metal-free oxidative functionalization strategies have been developed to synthesize isoquinoline derivatives, demonstrating the potential of acrylamides in constructing complex heterocyclic scaffolds. Zhu et al. (2016) detailed a method involving C(sp3)–H bond cleavage, alkylation, and intramolecular cyclization, facilitating the synthesis of 4-substituted isoquinoline-1,3(2H,4H)-dione derivatives (Zhu, Zhou, & Xia, 2016). This approach underscores the versatility of acrylamide derivatives in accessing tetrahydrofuro[2,3-c]isoquinolin-5(2H)-one derivatives, showcasing their utility in synthetic chemistry.
Anticancer Activity
Compounds bearing the acrylamide moiety have been explored for their anticancer properties. Rodrigues et al. (2012) synthesized a series of quinolinyl acrylate derivatives and evaluated their efficacy against human prostate cancer cells in vitro and in vivo. The study identified compounds exhibiting significant cytotoxic activity, highlighting the therapeutic potential of such derivatives in cancer treatment (Rodrigues, Charris, Ferrer, Gamboa, Angel, Nitzsche, Hoepfner, Lein, Jung, & Abramjuk, 2012).
Heterocyclic Chemistry
The exploration of acrylamide derivatives extends into the realm of heterocyclic chemistry, where they serve as precursors for various heterocyclic scaffolds. Mochalov et al. (2016) demonstrated the Camps cyclization of N-(2-acylaryl)benzamides and related compounds, yielding quinolin-4(1H)-ones. This transformation underscores the synthetic utility of acrylamide derivatives in constructing complex quinoline structures, pertinent to pharmaceutical development (Mochalov, Fedotov, Trofimova, & Zefirov, 2016).
Novel Reaction Mechanisms
Acrylamide derivatives are also pivotal in elucidating novel reaction mechanisms. Huisgen's work (2000) on the reactivity of heterocycles with electron-deficient ethylenes revealed mechanisms and discoveries in 1,3-dipolar cycloadditions, showcasing the role of acrylamide derivatives in advancing our understanding of organic reaction pathways (Huisgen, 2000).
Properties
IUPAC Name |
(E)-N-[2-(cyclopropanecarbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-3-(4-methylsulfanylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-28-21-9-2-16(3-10-21)4-11-22(26)24-20-8-7-17-12-13-25(15-19(17)14-20)23(27)18-5-6-18/h2-4,7-11,14,18H,5-6,12-13,15H2,1H3,(H,24,26)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOSXKXGVHORPM-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C=CC(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=C(CCN(C3)C(=O)C4CC4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-ethylphenyl)-2-{[5-(pyridin-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2532045.png)
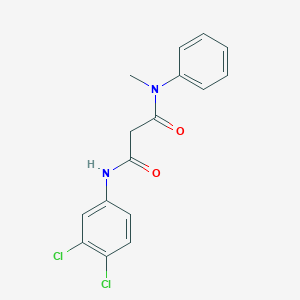
![Ethyl 3-{[(4-ethoxyphenyl)sulfonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2532048.png)

![(1S,2S,13R)-22-(cyclopropylmethyl)-11,14-dioxa-22-azaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5,7,9,15,17,19(25)-heptaene-2,16-diol;methanesulfonic acid](/img/no-structure.png)
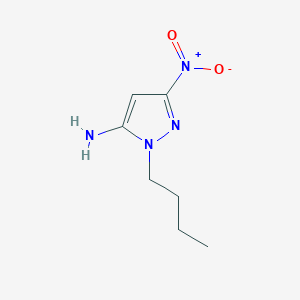

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)
![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)
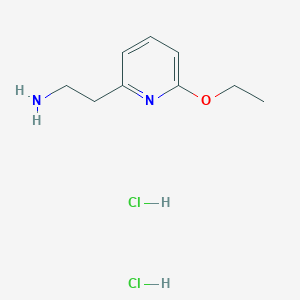
![1-(4-fluorobenzo[d]thiazol-2-yl)-N-(4-(methylsulfonyl)phenyl)azetidine-3-carboxamide](/img/structure/B2532063.png)
![N-[3-(Dimethylamino)-1-pyridin-3-ylpropyl]but-2-ynamide](/img/structure/B2532064.png)
